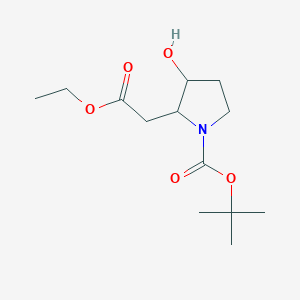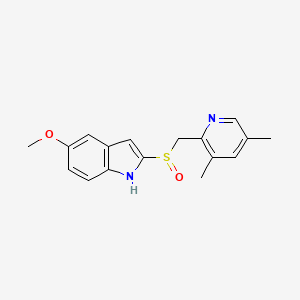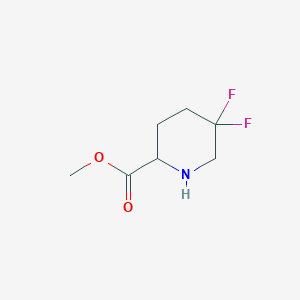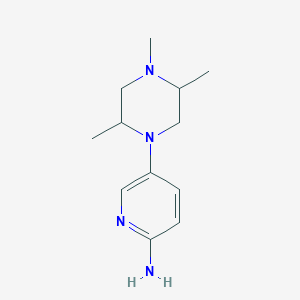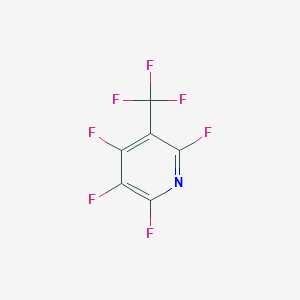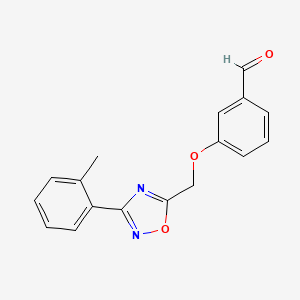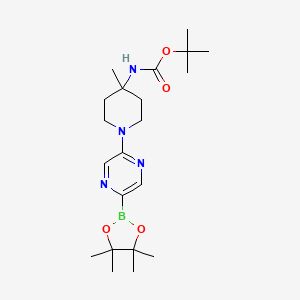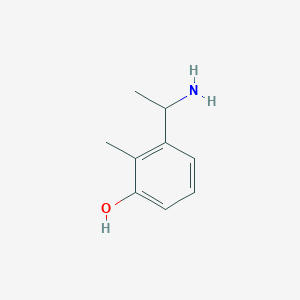
3-(1-Aminoethyl)-2-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Aminoethyl)-2-methylphenol is an organic compound with the molecular formula C9H13NO It is a derivative of phenol, featuring an aminoethyl group and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 3-(1-Aminoethyl)-2-methylphenol involves the use of engineered transaminase polypeptides. These biocatalysts convert 3’-hydroxyacetophenone to this compound with high enantiomeric excess and percentage conversion . Another method involves direct catalytic asymmetric synthesis, which is a straightforward approach to obtaining α-chiral primary amines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale biocatalytic processes. These processes utilize genetically engineered microorganisms to produce the desired compound efficiently and sustainably. The use of biocatalysts in industrial settings ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-(1-Aminoethyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aminoethyl group to a corresponding imine or nitrile.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Various amine derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
3-(1-Aminoethyl)-2-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of various chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 3-(1-Aminoethyl)-2-methylphenol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, such as enzyme inhibition or activation, which can be harnessed for therapeutic purposes .
Comparison with Similar Compounds
Similar Compounds
3-(1-Aminoethyl)Nonanedioic Acid: This compound shares a similar aminoethyl group but differs in its overall structure and properties.
Metaraminol: Another compound with a similar aminoethyl group, used primarily as a vasoconstrictor.
Quinolone Derivatives: These compounds contain similar functional groups and are used in various pharmaceutical applications.
Uniqueness
3-(1-Aminoethyl)-2-methylphenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
3-(1-aminoethyl)-2-methylphenol |
InChI |
InChI=1S/C9H13NO/c1-6-8(7(2)10)4-3-5-9(6)11/h3-5,7,11H,10H2,1-2H3 |
InChI Key |
DFXRSMRJQLBFTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



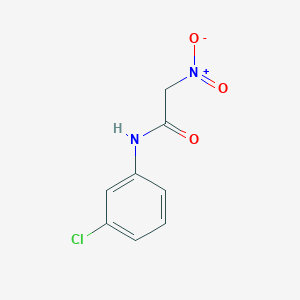
![Methyl 3-formyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B12983974.png)
